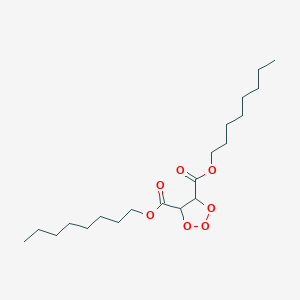
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate is a chemical compound belonging to the class of trioxolanes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate typically involves the reaction of dioctyl malonate with ozone in the presence of a suitable catalyst. The reaction conditions often require low temperatures to stabilize the intermediate ozonide, followed by reduction to form the trioxolane ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous ozonolysis and reduction steps, with careful control of reaction parameters to ensure high yield and purity .
Types of Reactions:
Reduction: The compound can be reduced to break the trioxolane ring, forming dioctyl malonate and other by-products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Oxidized derivatives of the trioxolane ring.
Reduction: Dioctyl malonate and other reduced products.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate involves the cleavage of the trioxolane ring, leading to the formation of reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and lipids, causing oxidative damage and disrupting cellular functions . The compound’s ability to generate reactive oxygen species makes it a potent agent in various applications, including antimicrobial and antimalarial treatments .
Comparison with Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure.
Arterolane: Another antimalarial compound with a trioxolane ring, known for its potent activity against malaria.
1,2,4-Trioxane: A related compound with similar reactivity and applications.
Uniqueness: Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate is unique due to its specific dioctyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
95599-90-9 |
|---|---|
Molecular Formula |
C20H36O7 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
dioctyl trioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C20H36O7/c1-3-5-7-9-11-13-15-23-19(21)17-18(26-27-25-17)20(22)24-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
KQIFQUSXTRARPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1C(OOO1)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
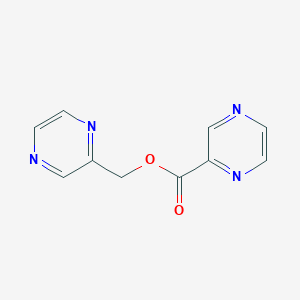
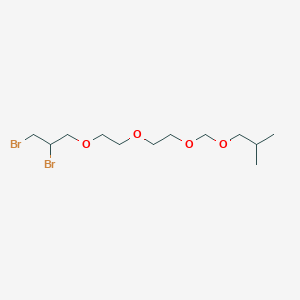
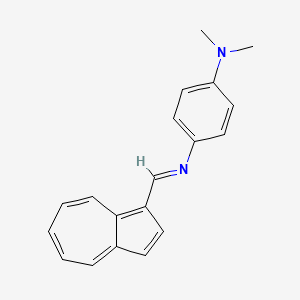
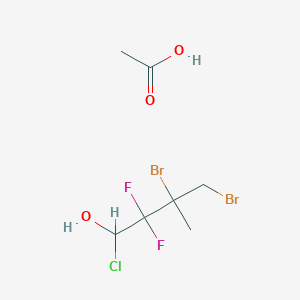
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
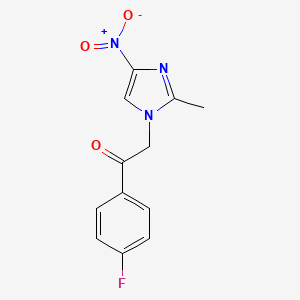
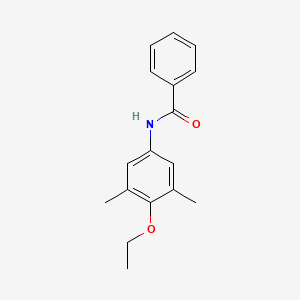
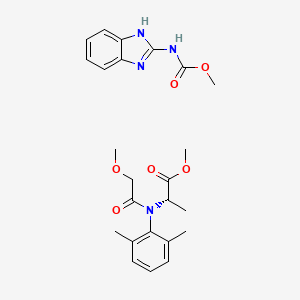
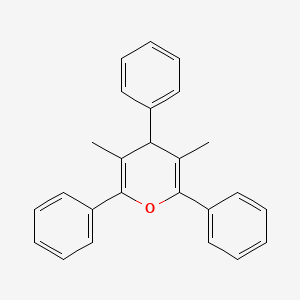
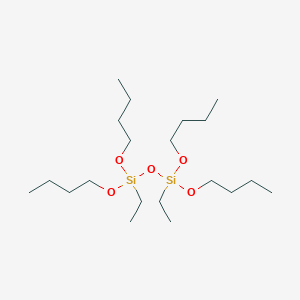
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
